1-(Butylstannyl)butan-2-ol
Description
1-(Butylstannyl)butan-2-ol is an organotin alcohol characterized by a secondary hydroxyl group (-OH) on the second carbon of a butane chain and a butylstannyl (-Sn(C₄H₉)) substituent on the first carbon. Its molecular formula is C₈H₁₈OSn, with a molecular weight of approximately 248.94 g/mol. Organotin compounds like this are typically used in industrial catalysis, polymer stabilization, and as intermediates in organic synthesis . The presence of tin introduces unique reactivity and toxicity profiles compared to non-metallic alcohols, necessitating specialized handling and applications .
Properties
Molecular Formula |
C8H20OSn |
|---|---|
Molecular Weight |
250.95 g/mol |
IUPAC Name |
1-butylstannylbutan-2-ol |
InChI |
InChI=1S/C4H9O.C4H9.Sn.2H/c1-3-4(2)5;1-3-4-2;;;/h4-5H,2-3H2,1H3;1,3-4H2,2H3;;; |
InChI Key |
CXSDIAMLMPWFRS-UHFFFAOYSA-N |
SMILES |
CCCC[SnH2]CC(CC)O |
Canonical SMILES |
CCCC[SnH2]CC(CC)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Physical and Chemical Properties
The stannyl group significantly alters physical properties compared to conventional alcohols. Below is a comparative analysis:
| Compound | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Solubility in Water | Reactivity |
|---|---|---|---|---|---|
| 1-(Butylstannyl)butan-2-ol | C₈H₁₈OSn | 248.94 | ~250 (estimated) | Insoluble | High (Sn-O bond cleavage) |
| Butan-2-ol | C₄H₁₀O | 74.12 | 99.5 | Miscible | Moderate (typical secondary alcohol) |
| 1-(Diethylamino)butan-2-ol | C₈H₁₉NO | 145.24 | 210–215 | Partially soluble | Basic (amine group) |
| Bitertanol (triazole-derivative) | C₂₀H₂₃N₃O₂ | 337.42 | Decomposes | Low | Antifungal activity |
Key Observations :
- Boiling Point : The stannyl group increases molecular weight and intermolecular forces, leading to higher boiling points compared to butan-2-ol .
- Solubility: Organotin compounds are generally hydrophobic due to the bulky alkyl groups, contrasting with the water-miscible nature of simpler alcohols like butan-2-ol .
- Reactivity: The Sn-O bond in 1-(Butylstannyl)butan-2-ol is prone to hydrolysis and nucleophilic attack, unlike the stable C-O bond in non-metallic alcohols .
Research Findings and Trends
- Reactivity Studies : The Sn-O bond in 1-(Butylstannyl)butan-2-ol facilitates transmetallation reactions, making it valuable in cross-coupling catalysis. However, its instability under acidic conditions limits applications compared to silicon-based analogs .
- Environmental Concerns: Organotin compounds are under regulatory scrutiny (e.g., EU REACH) due to bioaccumulation risks, driving research into greener alternatives .
- Structural Isomerism : Branching in alcohols (e.g., butan-2-ol vs. butan-1-ol) reduces boiling points, but tin’s electronegativity counteracts this trend in 1-(Butylstannyl)butan-2-ol .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
